molecular formula C20H25N3O2S B2863670 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034579-62-7

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No. B2863670
CAS RN: 2034579-62-7
M. Wt: 371.5
InChI Key: ARBDWWQENRQOCO-UHFFFAOYSA-N
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Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pyrimidine and Piperidine Derivatives in Scientific Research

Pyrimidine and piperidine rings are prominent structures in medicinal chemistry due to their occurrence in numerous biologically active molecules. Research into these structures has led to the synthesis of various compounds with potential therapeutic applications.

  • Synthetic Applications : Studies have focused on the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition involving N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This synthetic route highlights the versatility of pyrimidine derivatives in constructing complex and biologically relevant heterocycles (A. Rahmouni et al., 2014).

  • Antibacterial Activity : Piperidine containing pyrimidine imines and thiazolidinones synthesized via microwave-assisted methods have demonstrated significant antibacterial activity. The incorporation of the piperidine ring into pyrimidine imines enhances their biological efficacy, offering a promising approach for developing new antimicrobials (Ram C.Merugu et al., 2010).

  • Structural Analysis and Hydrogen-Bonded Assemblies : Research into closely related 4,6-disubstituted 2-amino-5-formylpyrimidines has provided insights into different ring conformations, polarized electronic structures, and the formation of hydrogen-bonded assemblies. These studies are crucial for understanding the molecular basis of interaction in biological systems and for designing molecules with desired properties (Lina M. Acosta et al., 2013).

  • Antimicrobial and Antifungal Potentials : Novel syntheses focusing on pyrimidine linked heterocyclic compounds have shown promise in antimicrobial and insecticidal activities. These compounds, derived from pyrimidine and integrated with various heterocycles, underline the broad-spectrum potential of pyrimidine derivatives in addressing microbial resistance (P. P. Deohate et al., 2020).

  • GPR119 Agonists for Therapeutic Applications : A novel series of GPR119 agonists based on N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been identified. These agonists, designed to optimize interaction with the GPR119 receptor, demonstrate the critical role of piperidine and pyrimidine structures in developing new therapeutics for metabolic disorders (Osamu Kubo et al., 2021).

properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-15-14-19(22-16(2)21-15)25-17-8-11-23(12-9-17)20(24)10-13-26-18-6-4-3-5-7-18/h3-7,14,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBDWWQENRQOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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